(S)-1-(3,4-Dimethoxyphenyl)ethylamine
Overview
Description
“(S)-1-(3,4-Dimethoxyphenyl)ethylamine” is a chemical compound of the phenethylamine class . It is an analogue of the major human neurotransmitter dopamine where the 3- and 4-position hydroxy groups have been replaced with methoxy groups . It is also closely related to mescaline which is 3,4,5-trimethoxyphenethylamine .
Synthesis Analysis
One of the earliest syntheses of DMPEA (then referred to as “homoveratrylamine”) was that of Pictet and Finkelstein, who made it in a multi-step sequence starting from vanillin . A similar sequence was subsequently reported by Buck and Perkin . A much shorter synthesis is given by Shulgin and Shulgin .
Molecular Structure Analysis
The molecular formula of “(S)-1-(3,4-Dimethoxyphenyl)ethylamine” is C10H15NO2 . The average mass is 181.232 Da and the monoisotopic mass is 181.110275 Da .
Chemical Reactions Analysis
“(S)-1-(3,4-Dimethoxyphenyl)ethylamine” is a derivative of 2-phenylethylamine with methoxy substituents at the 3- and 4-positions . It is an alkaloid isolated from the Cactaceae family .
Physical And Chemical Properties Analysis
The density of “(S)-1-(3,4-Dimethoxyphenyl)ethylamine” is approximately 1.0±0.1 g/cm3 . The boiling point is 324.1±0.0 °C at 760 mmHg . The vapour pressure is 0.0±0.7 mmHg at 25°C . The enthalpy of vaporization is 56.6±3.0 kJ/mol . The flash point is 132.8±30.4 °C . The index of refraction is 1.518 . The molar refractivity is 52.7±0.3 cm3 .
Scientific Research Applications
Chiral Auxiliary in Synthesis
(S)-1-(3,4-Dimethoxyphenyl)ethylamine serves as an effective chiral auxiliary in the diastereoselective alkylation of aldimines, according to Kohara, Hashimoto, and Saigo (1999). This chiral auxiliary can be removed through acetylation and oxidation processes, facilitating amino-transfer to the final product (Kohara, Hashimoto, & Saigo, 1999).
Antiulcer Activities
Hosokami et al. (1992) synthesized acyl derivatives of (S)-1-(3,4-Dimethoxyphenyl)ethylamine, revealing significant antiulcer activities in certain compounds, particularly when administered intraperitoneally to rats (Hosokami et al., 1992).
Molecularly Imprinted Polymers for Dopamine Separation
Luliński and Maciejewska (2012) developed a 2-(3,4-dimethoxyphenyl)ethylamine imprinted polymer, demonstrating its effective use in separating dopamine from bananas. This material showed high specificity and recovery rate for dopamine, making it a promising tool for analytical applications (Luliński & Maciejewska, 2012).
Metabolic Studies
Charalampous and Tansey (1967) explored the metabolic fate of β-(3,4-dimethoxyphenyl)ethylamine in humans. Their study provided insights into the compound's metabolism, including deamination rates and urinary metabolites, contributing to a better understanding of its biochemical interactions in the human body (Charalampous & Tansey, 1967).
Computational Modeling for Polymer Selectivity
A computational model by Żołek, Luliński, and Maciejewska (2011) evaluated the selectivity of imprinted polymers for (S)-1-(3,4-Dimethoxyphenyl)ethylamine. This research aids in the design and evaluation of polymers with high affinity and selectivity, important in materials science and analytical chemistry (Żołek, Luliński, & Maciejewska, 2011).
Radioligand Development
Vitale et al. (1995) explored the use of (S)-1-(3,4-Dimethoxyphenyl)ethylamine as a ligand in technetium-99m complexes. This research holds significance for developing new radioligands, potentially useful in medical imaging and diagnostic procedures (Vitale et al., 1995).
Preformulation Studies for Drug Development
Morita et al. (1995) conducted preformulation studies of a derivative of (S)-1-(3,4-Dimethoxyphenyl)ethylamine, providing valuable data for oral drug formulations and stability assessments, crucial in the early stages of drug development (Morita et al., 1995).
Mechanism of Action
Target of Action
It is known that similar compounds can interact with various receptors and enzymes in the body .
Mode of Action
It is likely that it interacts with its targets, leading to changes in cellular processes .
Biochemical Pathways
Similar compounds have been shown to influence various biochemical pathways .
Pharmacokinetics
The molecular weight of the compound is 1512056 , which may influence its bioavailability.
Result of Action
Similar compounds have been shown to have significant antiulcer activity when given intraperitoneally to rats .
Action Environment
It is known that environmental factors can significantly influence the action of similar compounds .
Safety and Hazards
“(S)-1-(3,4-Dimethoxyphenyl)ethylamine” is harmful if swallowed . It causes skin irritation and serious eye damage . It may cause respiratory irritation . It is advised to wear personal protective equipment/face protection and avoid getting it in eyes, on skin, or on clothing . Ensure adequate ventilation and avoid ingestion and inhalation .
properties
IUPAC Name |
(1S)-1-(3,4-dimethoxyphenyl)ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2/c1-7(11)8-4-5-9(12-2)10(6-8)13-3/h4-7H,11H2,1-3H3/t7-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEPFPKVWOOSTBV-ZETCQYMHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)OC)OC)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC(=C(C=C1)OC)OC)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60327442 | |
Record name | (1s)-1-(3,4-dimethoxyphenyl)ethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60327442 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-1-(3,4-Dimethoxyphenyl)ethylamine | |
CAS RN |
65451-89-0 | |
Record name | (1s)-1-(3,4-dimethoxyphenyl)ethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60327442 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (S)-3,4-Dimethoxy-α-methylbenzylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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